2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic Acid
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Overview
Description
2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid is an organic compound with the molecular formula C12H14N2O5. It is also known by its IUPAC name, N-acetyl-3-(4-methoxyanilino)-3-oxoalanine. This compound is characterized by the presence of an acetamido group, a methoxyphenyl group, and a carbamoyl group attached to an acetic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-acetyl-4-methoxyaniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid involves its interaction with specific molecular targets and pathways. The acetamido and carbamoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-4-methoxyaniline: This compound shares the methoxyphenyl and acetamido groups but lacks the carbamoyl group.
4-methoxyphenylacetic acid: This compound has a similar methoxyphenyl group but differs in the acetic acid backbone.
Uniqueness
2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid is unique due to the presence of all three functional groups (acetamido, methoxyphenyl, and carbamoyl) on the acetic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-acetamido-3-(4-methoxyanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-7(15)13-10(12(17)18)11(16)14-8-3-5-9(19-2)6-4-8/h3-6,10H,1-2H3,(H,13,15)(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBHAFIUCZUURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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